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Introduction
The histone acetyltransferase p300 (also known as EP300 or KAT3B) and its close paralog,

CREB-binding protein (CBP), are master transcriptional coactivators that play a pivotal role in a

vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] They

function by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to

the ε-amino group of lysine residues on histone tails and other non-histone proteins.[3] This

post-translational modification is a key epigenetic mark that generally leads to a more open

chromatin structure and transcriptional activation.[4] Given their central role in gene regulation,

the aberrant activity of p300/CBP has been implicated in numerous diseases, particularly

cancer, making them a significant target for therapeutic intervention.[5][6]

One of the most potent and specific tools developed to probe the function of p300/CBP is Lys-
CoA-Tat. This engineered inhibitor combines the potent, selective inhibitory action of Lys-CoA

with a cell-penetrating peptide (the Tat peptide from HIV-1) to enable its use in cellular contexts.

[7] This guide provides a detailed examination of the molecular mechanism by which Lys-CoA-
Tat inhibits p300, supported by quantitative data, experimental protocols, and visual diagrams

to facilitate a comprehensive understanding for research and drug development applications.
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The Catalytic Mechanism of p300: A "Hit-and-Run"
Model
To understand the inhibition by Lys-CoA, one must first appreciate the unique catalytic

mechanism of p300. Unlike other histone acetyltransferase (HAT) families that employ either a

classic ternary complex or a ping-pong mechanism, p300 utilizes a Theorell-Chance, or "hit-

and-run," catalytic mechanism.[1][3][8]

In this model:

Acetyl-CoA Binding: The reaction is initiated by the tight binding of the cofactor, acetyl-CoA,

into a deep tunnel within the p300 HAT domain.[3][8]

Substrate Association: The protein substrate (e.g., a histone tail) then associates weakly and

transiently with the enzyme surface.[3][6][9] The target lysine residue protrudes into the

active site.

Acetyl Transfer: The acetyl group is directly transferred from acetyl-CoA to the lysine residue.

Product Release: The acetylated protein product is released rapidly, followed by the slower

release of the CoA product. The lack of a stable ternary complex (enzyme-acetyl-CoA-

substrate) is a hallmark of this mechanism.[6][9]

This mechanism implies that the interaction with acetyl-CoA is the dominant, rate-defining step,

a feature that is critical for the inhibitory action of Lys-CoA.[8]

Core Inhibitory Mechanism of Lys-CoA
Lys-CoA is a rationally designed bisubstrate analog inhibitor.[8] It is a synthetic molecule that

covalently links the features of both the acetyl-CoA cofactor and a lysine substrate.[8] This

elegant design allows it to simultaneously engage the binding sites for both substrates within

the p300 active site.

The mechanism of inhibition is as follows:

Competitive Binding: Lys-CoA acts as a competitive inhibitor with respect to acetyl-CoA,

binding in the same tunnel.[5][8]
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High-Affinity Occupancy: By mimicking both substrates, it occupies the active site with an

affinity significantly higher than either substrate alone, effectively locking the enzyme in an

inactive state.[8]

Slow, Tight-Binding Kinetics: The inhibition by Lys-CoA is characterized by slow, tight-binding

kinetics, meaning it associates with the enzyme and dissociates very slowly, leading to

potent and sustained inhibition.[3][8]

The specificity of Lys-CoA for p300/CBP over other HATs, such as PCAF, is a direct

consequence of p300's Theorell-Chance mechanism.[8] Other HATs that rely more heavily on

extensive interactions with the protein substrate for binding (ternary complex mechanism) are

not as potently inhibited by the relatively simple Lys-CoA molecule.[8][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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